D-Glyceric acid

概要

説明

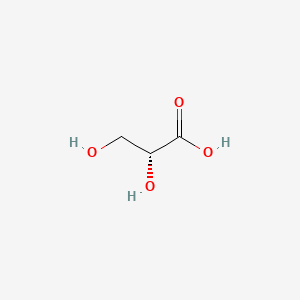

D-Glyceric acid is an organic compound with the formula HOCH₂CH(OH)CO₂H. It is a three-carbon sugar acid that occurs naturally and is classified as a chiral molecule. This compound is found in various plants and is an intermediate in the degradation of serine. It is also known for its role in metabolic pathways, particularly in glycolysis and the biosynthesis of amino acids.

作用機序

Target of Action

Similar compounds often interact with various enzymes and receptors in the body, influencing their function and contributing to their overall effect .

Mode of Action

This could result in alterations in cellular processes, potentially contributing to the compound’s overall effects .

Biochemical Pathways

Similar compounds have been shown to influence various metabolic pathways, including those involved in energy production, amino acid metabolism, and cellular signaling .

Pharmacokinetics

Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Similar compounds have been shown to influence various cellular processes, including cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-2,3-Dihydroxypropanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity. Additionally, the physiological environment within the body, including the presence of other metabolites and the state of the individual’s health, can also influence the compound’s action .

準備方法

Synthetic Routes and Reaction Conditions

D-Glyceric acid can be synthesized through the oxidation of glycerol. A common oxidant used in this process is nitric acid, but catalytic oxidations have also been developed. The oxidation of glycerol involves the conversion of the two terminal alcohol groups, resulting in distinct enantiomers of glyceric acid .

Industrial Production Methods

Biotechnological production of this compound involves the use of bacteria such as Gluconobacter frateurii. Under aerobic conditions, these bacteria transform glycerol into this compound. Optimization of initial glycerol concentration and aeration rate can yield more than 80 g/L of this compound . Another method involves the use of Escherichia coli, where the expression of specific enzymes enables the accumulation of this compound from D-Galacturonate .

化学反応の分析

Types of Reactions

D-Glyceric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of glycerol to this compound can further lead to the formation of tartronic acid and mesoxalic acid .

Common Reagents and Conditions

Oxidation: Nitric acid or catalytic oxidants are commonly used.

Reduction: Specific reducing agents can convert this compound to its corresponding alcohols.

Substitution: Various reagents can introduce different functional groups into the molecule.

Major Products Formed

Tartronic acid: Formed by the oxidation of both primary alcohols in glycerol.

Mesoxalic acid: Another product of further oxidation of this compound.

科学的研究の応用

D-Glyceric acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various chemicals.

Biology: Plays a role in metabolic pathways and is used in studies related to glycolysis and amino acid biosynthesis.

Industry: Utilized in the production of biodegradable polymers, surfactants, and other value-added chemicals.

類似化合物との比較

Similar Compounds

L-Glyceric acid: The enantiomer of D-Glyceric acid.

2-Phosphoglyceric acid: An intermediate in glycolysis.

3-Phosphoglyceric acid: Another glycolysis intermediate.

2,3-Bisphosphoglyceric acid: Involved in the regulation of hemoglobin’s oxygen-binding affinity.

Uniqueness

This compound is unique due to its specific role in activating cellular mitochondria and reducing inflammation.

生物活性

D-Glyceric acid (DGA) is a naturally occurring metabolite that has garnered attention for its potential biological activities, particularly in metabolic regulation and its role in certain genetic disorders. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of DGA.

Overview of this compound

This compound is an intermediate in the metabolism of carbohydrates and is primarily derived from the catabolism of fructose. It is phosphorylated by glycerate kinase (GLYCTK) to form 2-phosphoglycerate, a crucial step in glycolysis. The enzymatic pathways involved in DGA metabolism are critical for understanding its biological functions and potential therapeutic applications.

1. Mitochondrial Metabolism Activation

Recent studies have demonstrated that oral administration of DGA significantly enhances mitochondrial metabolism, particularly in older adults. A double-blind study involving 27 healthy participants aged 50-60 years revealed several key findings:

- Reduction in Plasma Lactate : DGA administration resulted in a statistically significant decrease in plasma lactate levels, indicating improved aerobic energy production .

- Lowered Systemic Inflammation : Markers of systemic inflammation were reduced after both 4 and 21 days of treatment, suggesting anti-inflammatory properties .

- Enhanced Membrane Integrity : Improvements in cellular membrane integrity were observed, which may contribute to overall cellular health .

- Modulation of mRNA Expressions : Changes in mitochondrial-related mRNA expressions in circulating immune cells were noted, indicating a systemic activation of metabolic pathways .

2. Clinical Implications of D-Glyceric Aciduria

D-glyceric aciduria (DGAuria) is a rare genetic disorder caused by mutations in the GLYCTK gene, leading to an accumulation of DGA. Clinical manifestations vary widely among patients and include neurological symptoms such as:

- Intellectual Disabilities : Some patients exhibit moderate intellectual disabilities and speech delays.

- Severe Neurological Symptoms : Others may experience progressive epileptic encephalopathy and spastic quadriparesis .

Table 1: Clinical Features of D-Glyceric Aciduria

| Symptom | Description |

|---|---|

| Intellectual Disability | Moderate to severe cognitive impairment |

| Speech Delay | Delayed language development |

| Epileptic Encephalopathy | Severe seizures leading to neurological decline |

| Spastic Quadriparesis | Muscle stiffness affecting mobility |

Case Study 1: Nutritional Interventions

In one case involving a patient with DGAuria, dietary modifications were attempted. A fructose-restricted diet led to normalization of DGA levels and some neurological improvement, highlighting the importance of dietary management in metabolic disorders .

Case Study 2: Genetic Findings

A recent report identified a novel homozygous variant in the GLYCTK gene in a patient with DGAuria, underscoring the genetic basis of this condition. This case adds to the limited number of documented cases globally, emphasizing the need for increased awareness and diagnostic testing for rare metabolic disorders .

The biological activity of DGA can be attributed to several mechanisms:

- Energy Metabolism : By enhancing mitochondrial function, DGA promotes energy production at the cellular level, which may be particularly beneficial for aging populations facing metabolic decline.

- Inflammatory Response Modulation : The reduction of systemic inflammation may protect against chronic diseases associated with aging and metabolic dysfunction.

- Cellular Integrity Maintenance : Improved membrane integrity can enhance cellular resilience against stressors.

特性

IUPAC Name |

(2R)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016563 | |

| Record name | (R)-Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6000-40-4, 473-81-4 | |

| Record name | D-Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D9ZZX4MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the isolation of (2R)-2,3-Dihydroxypropanoic acid from Pinus armandii Franch?

A1: The study by [] reports the isolation of five compounds from the pine cone of Pinus armandii Franch, including (2R)-2,3-Dihydroxypropanoic acid. Notably, this marks the first-time isolation of these five compounds from this specific plant species []. This discovery contributes to the expanding knowledge of the chemical diversity present in Pinus armandii Franch and lays the groundwork for further research into the potential bioactivities and applications of these isolated compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。